molecular formula C16H14N2 B10841897 2-Methyl-7-m-tolyl-1,6-naphthyridine

2-Methyl-7-m-tolyl-1,6-naphthyridine

Cat. No.: B10841897
M. Wt: 234.29 g/mol
InChI Key: RXRAEDHCPCFPLI-UHFFFAOYSA-N
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Description

2-methyl-7-m-tolyl-1,6-naphthyridine is a nitrogen-containing heterocyclic compound that belongs to the naphthyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a naphthyridine core with a methyl group at the 2-position and a m-tolyl group at the 7-position.

Preparation Methods

Chemical Reactions Analysis

2-methyl-7-m-tolyl-1,6-naphthyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the reaction with arylboronic acids can lead to the formation of monoarylated or diarylated products depending on the reaction conditions . The compound can also participate in cross-coupling reactions, modifications of side chains, and formation of metal complexes . Common reagents used in these reactions include arylboronic acids, ketones, malononitrile, and amines . The major products formed from these reactions are typically functionalized naphthyridine derivatives with potential biological activities.

Mechanism of Action

The mechanism of action of 2-methyl-7-m-tolyl-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. In the case of its anticancer activity, the compound has been shown to inhibit topoisomerase enzymes, which are essential for DNA replication and cell division . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes involved in bacterial metabolism .

Comparison with Similar Compounds

2-methyl-7-m-tolyl-1,6-naphthyridine can be compared with other naphthyridine derivatives, such as 1,5-naphthyridines and 1,8-naphthyridines. While all these compounds share a common naphthyridine core, their biological activities and applications can vary significantly. For example, 1,5-naphthyridines have been studied for their potential as metal complexes and their reactivity with electrophilic and nucleophilic reagents . On the other hand, 1,8-naphthyridines have been explored for their anticancer and antimicrobial properties

Properties

Molecular Formula

C16H14N2

Molecular Weight

234.29 g/mol

IUPAC Name

2-methyl-7-(3-methylphenyl)-1,6-naphthyridine

InChI

InChI=1S/C16H14N2/c1-11-4-3-5-13(8-11)15-9-16-14(10-17-15)7-6-12(2)18-16/h3-10H,1-2H3

InChI Key

RXRAEDHCPCFPLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC=C3C=CC(=NC3=C2)C

Origin of Product

United States

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